Methyl 4-((4-pentylphenyl)ethynyl)benzoate
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Overview
Description
Methyl 4-((4-pentylphenyl)ethynyl)benzoate is an organic compound with the molecular formula C21H22O2 and a molecular weight of 306.4 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a pentylphenyl group attached to the ethynyl moiety, which is further connected to the benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate typically involves the following steps:
Preparation of 4-pentylphenylacetylene: This can be achieved through the Sonogashira coupling reaction between 4-pentylphenyl iodide and trimethylsilylacetylene, followed by deprotection of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-pentylphenyl)ethynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-((4-pentylphenyl)ethynyl)benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4-((4-pentylphenyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but lacks the pentylphenyl group.
Methyl 4-((4-methoxyphenyl)ethynyl)benzoate: Similar structure but has a methoxy group instead of a pentyl group.
Phenyl benzoate: Lacks the ethynyl and pentylphenyl groups.
Uniqueness
Methyl 4-((4-pentylphenyl)ethynyl)benzoate is unique due to the presence of the pentylphenyl group, which can enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-[2-(4-pentylphenyl)ethynyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O2/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21(22)23-2/h7-10,13-16H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOUBHHAAWURLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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